molecular formula C14H22N2O B14123602 3,5-Dimethyl-N-(2-morpholinoethyl)aniline

3,5-Dimethyl-N-(2-morpholinoethyl)aniline

Cat. No.: B14123602
M. Wt: 234.34 g/mol
InChI Key: ZRZPAACDWAMCPL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(2-morpholinoethyl)aniline is a chemical compound with the molecular formula C14H22N2O and is recorded in the PubChem database under the identifier CID 15417388 . Compounds featuring both aniline and morpholine motifs, like this one, are of significant interest in medicinal chemistry and chemical synthesis. The aniline group is a common feature in many chemical syntheses , while the morpholine ring is a privileged structure found in molecules with a wide range of biological activities . The integration of these subunits suggests its potential utility as a versatile building block or intermediate. Researchers are exploring such structures in the development of novel compounds, including biaryl amides investigated for their antiviral properties and other therapeutic applications . This compound is provided for research and development purposes in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions and refer to the specific material safety data sheet (MSDS) for detailed hazard information.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3,5-dimethyl-N-(2-morpholin-4-ylethyl)aniline

InChI

InChI=1S/C14H22N2O/c1-12-9-13(2)11-14(10-12)15-3-4-16-5-7-17-8-6-16/h9-11,15H,3-8H2,1-2H3

InChI Key

ZRZPAACDWAMCPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NCCN2CCOCC2)C

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of 3,5 Dimethyl N 2 Morpholinoethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic compound. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Chemical Shift Analysis and Proton Multiplicity

A ¹H NMR spectrum would reveal the chemical environment and connectivity of all hydrogen atoms in the molecule.

Aromatic Protons: The 3,5-dimethylaniline (B87155) moiety would show distinct signals for the aromatic protons. One would expect to see two signals in the aromatic region (typically δ 6.5-7.5 ppm). The proton at the C4 position would likely appear as a singlet, while the two equivalent protons at the C2 and C6 positions would also appear as a singlet.

Methyl Protons: The two methyl groups on the aniline (B41778) ring are chemically equivalent and would produce a sharp singlet, integrating to six protons, likely in the δ 2.0-2.5 ppm region.

Morpholinoethyl Protons: The ethyl bridge and the morpholine (B109124) ring would show a more complex pattern. The two methylene (B1212753) groups of the ethyl linker (-N-CH₂-CH₂-N-) would appear as triplets. The methylene protons on the morpholine ring adjacent to the oxygen atom would be deshielded and appear at a higher chemical shift (typically δ 3.5-3.8 ppm) compared to the methylene protons adjacent to the nitrogen atom (typically δ 2.4-2.7 ppm).

¹³C NMR and DEPT Spectroscopy for Carbon Framework Determination

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Aromatic Carbons: The spectrum would display signals for the six carbons of the aniline ring. The carbons bearing the methyl groups (C3 and C5) and the nitrogen-substituted carbon (C1) would have distinct chemical shifts.

Methyl Carbons: A single signal for the two equivalent methyl carbons would be observed in the aliphatic region (typically δ 15-25 ppm).

Morpholinoethyl Carbons: Four distinct signals would be expected for the carbons of the morpholinoethyl group: two for the ethyl bridge and two for the morpholine ring (one for the C-O carbons and one for the C-N carbons).

DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy would be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made from the ¹H and ¹³C spectra.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are crucial for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, confirming the connectivity within the ethyl bridge (-CH₂-CH₂-) and within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Ionization Techniques and Tandem Mass Spectrometry for Structural Confirmation

Molecular Formula: HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₄H₂₂N₂O).

Fragmentation Pattern: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. Key fragmentation events would likely include:

Alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of fragments from the side chain.

Cleavage of the bond between the ethyl group and the aniline nitrogen.

A prominent fragment corresponding to the morpholinoethyl cation or the 3,5-dimethylaniline cation. Analysis of these fragments helps to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring its vibrational modes.

C-H Stretching: Signals corresponding to aromatic and aliphatic C-H stretching would be observed (typically 3100-3000 cm⁻¹ for aromatic and 3000-2850 cm⁻¹ for aliphatic).

C-N Stretching: A stretching vibration for the aromatic C-N bond would be expected in the 1350-1250 cm⁻¹ region.

C-O-C Stretching: The morpholine ring would exhibit a strong, characteristic C-O-C stretching band, typically around 1100 cm⁻¹.

Aromatic C=C Bending: Vibrations corresponding to the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of 3,5-Dimethyl-N-(2-morpholinoethyl)aniline. Consequently, detailed experimental data regarding its solid-state structure, including molecular conformation and intermolecular interactions within the crystal lattice, are not available at this time.

While crystallographic data for structurally related compounds, such as aniline and its derivatives, can offer general insights into the expected behavior of the aniline moiety, a direct and accurate description of the three-dimensional arrangement of this compound requires dedicated experimental analysis.

Analysis of Molecular Conformation and Intermolecular Interactions in the Crystalline State

Without experimental X-ray crystallography data for this compound, a definitive analysis of its molecular conformation and intermolecular interactions in the crystalline state cannot be provided. Such an analysis would typically involve the precise measurement of bond lengths, bond angles, and torsion angles to define the molecule's three-dimensional shape. Furthermore, the identification and characterization of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking, which govern the packing of molecules in the crystal, are contingent on the availability of its crystal structure.

Future crystallographic studies would be necessary to elucidate these structural features. Such research would provide valuable information on the spatial orientation of the 3,5-dimethylaniline and the N-(2-morpholinoethyl) substituents and how these groups participate in forming the extended crystalline network.

Reactivity and Reaction Mechanisms Involving the 3,5 Dimethyl N 2 Morpholinoethyl Aniline Scaffold

Chemical Reactivity of the Aniline (B41778) Nitrogen Moiety

The aniline nitrogen in 3,5-Dimethyl-N-(2-morpholinoethyl)aniline is a tertiary amine directly attached to an aromatic ring. The two methyl groups at the 3 and 5 positions of the benzene (B151609) ring exert a modest electron-donating effect through hyperconjugation, which can influence the nucleophilicity and basicity of the aniline nitrogen.

Nucleophilic Properties and Potential for Further Alkylation Reactions

The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system, which generally reduces its nucleophilicity compared to aliphatic amines. However, it is still sufficiently nucleophilic to participate in reactions with suitable electrophiles.

Further alkylation of the aniline nitrogen to form a quaternary ammonium (B1175870) salt is possible, though it may be disfavored compared to the formation of a tertiary amine due to the disruption of aromatic delocalization in the product. The reaction would typically involve a strong alkylating agent, such as an alkyl halide.

Table 1: Potential Alkylation Reactions of the Aniline Nitrogen

Reactant Product Conditions
Methyl Iodide 3,5-Dimethyl-N-methyl-N-(2-morpholinoethyl)anilinium iodide Typically requires a polar solvent

Acylation, Sulfonylation, and Ureation Reactions

Acylation: The aniline nitrogen can react with acylating agents like acid chlorides or anhydrides. This reaction, known as N-acylation, is a common transformation for anilines. The presence of the N-(2-morpholinoethyl) group may introduce steric hindrance, potentially affecting the reaction rate. The use of a base is often required to neutralize the acid byproduct. derpharmachemica.com

Sulfonylation: The reaction with sulfonyl chlorides, in a process known as sulfonylation, can lead to the formation of sulfonamides. These reactions are often carried out in the presence of a base to facilitate the reaction. Photocatalytic methods have also been developed for the sulfonylation of aniline derivatives. chemrxiv.orgchemistryviews.org

Ureation: The formation of urea (B33335) derivatives from the aniline nitrogen can be achieved through various methods. One common approach involves the reaction with isocyanates. Alternatively, reactions with phosgene (B1210022) or its equivalents, followed by the addition of an amine, can also yield urea compounds. Metal-catalyzed processes have also been employed for urea synthesis. nih.gov

Table 2: Potential Reactions at the Aniline Nitrogen

Reaction Type Reagent Example Product Type
Acylation Acetyl chloride N-acyl aniline derivative
Sulfonylation Benzenesulfonyl chloride N-sulfonyl aniline derivative

Oxidation Pathways of Substituted Anilines and Derived Species

The aniline moiety is susceptible to oxidation. The specific products formed depend on the oxidant used and the reaction conditions. Oxidation can occur at the nitrogen atom or on the aromatic ring. For tertiary anilines like this compound, N-oxidation can lead to the formation of an N-oxide. acs.org The aromatic ring can also undergo oxidation, potentially leading to the formation of quinone-type structures or polymeric materials, especially under harsh oxidative conditions. The oxidation of non-activated anilines can also generate N-aryl nitrenoid intermediates, which can then undergo further reactions to form various N-heterocycles. organic-chemistry.org

Chemical Transformations of the Morpholine (B109124) Ring System and its Peripheral Nitrogen

The morpholine ring in this compound contains a tertiary aliphatic amine nitrogen and an ether linkage. The reactivity of this part of the molecule is distinct from that of the aniline moiety.

Nitrogen Reactivity within the Morpholine Ring

The nitrogen atom within the morpholine ring is a typical tertiary aliphatic amine and is therefore more basic and nucleophilic than the aniline nitrogen. It can readily undergo reactions such as:

Alkylation: Reaction with alkyl halides will readily form a quaternary ammonium salt at the morpholine nitrogen.

Protonation: The morpholine nitrogen will be preferentially protonated in the presence of an acid.

Coordination to Metal Centers: The lone pair on the morpholine nitrogen is available for coordination to Lewis acidic metal centers.

N-alkylation of morpholine with alcohols has been studied and can be catalyzed by various metal oxides. researchgate.netresearchgate.net

Ring-Opening and Ring-Expansion Reactions (if documented)

While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific conditions. For instance, visible light-induced oxidative ring-opening of morpholine derivatives has been reported, leading to the cleavage of a C-C bond within the ring. google.com Ring-opening can also be achieved through reactions with certain reagents that can cleave the C-O or C-N bonds. For example, the S(N)2-type ring opening of activated aziridines and azetidines with haloalcohols can lead to the synthesis of substituted morpholines. nih.gov

Ring-expansion reactions of morpholine derivatives have also been documented. For example, the reaction of a substituted chloromethylmorpholine with phenoxide anions can lead to the formation of a 1,4-oxazepane (B1358080) through a neighboring group participation mechanism involving an aziridinium (B1262131) cation intermediate. rsc.org

Table 3: Potential Reactions of the Morpholine Moiety

Reaction Type Reagent/Condition Product Type
N-Alkylation Ethyl iodide Quaternary ammonium salt
Oxidative Ring-Opening Visible light, O2 Formamidoethyl formate (B1220265) derivative

Reactivity of the Dimethyl-Substituted Phenyl Ring

The presence of two methyl groups on the phenyl ring of this compound significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The amino group (-NHR) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.combyjus.com This is due to the nitrogen's lone pair of electrons, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. chemistrysteps.comlibretexts.org The two methyl groups at the 3 and 5 positions are also activating groups, albeit weaker than the amino group, and they are ortho, para-directors as well. studysmarter.co.ukyoutube.com

In the case of this compound, the directing effects of the substituents reinforce each other. The positions ortho to the amino group are C2 and C6, while the para position is C4. The methyl groups at C3 and C5 further activate these positions. Therefore, incoming electrophiles will be directed to the C2, C4, and C6 positions. The substitution pattern is a result of the combined activating and directing effects of both the amino and methyl substituents. libretexts.org

The high reactivity of aniline derivatives towards electrophiles can sometimes lead to multiple substitutions. libretexts.org For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To control this high reactivity and achieve monosubstitution, the activating effect of the amino group can be attenuated by converting it into an amide. libretexts.org

Directing Effects of Substituents on the Phenyl Ring
SubstituentPositionActivating/DeactivatingDirecting Effect
-N-(2-morpholinoethyl)1Strongly ActivatingOrtho, Para
-CH₃3ActivatingOrtho, Para
-CH₃5ActivatingOrtho, Para

Mechanistic Investigations of Reactions Employing this compound as a Reactant or Intermediate

Understanding the mechanisms of reactions involving this aniline derivative is crucial for predicting reaction outcomes and designing new synthetic routes.

Elucidation of Reaction Pathways, Transition States, and Intermediates

The mechanism of electrophilic aromatic substitution on an aniline derivative like this compound generally proceeds through a two-step pathway. libretexts.org First, the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This step is typically the rate-determining step. libretexts.org The transition state leading to this intermediate is a high-energy configuration where the bond between the electrophile and the ring is partially formed. solubilityofthings.comwikipedia.orgmasterorganicchemistry.com

In the second step, a base removes a proton from the carbon atom that is bonded to the electrophile, restoring the aromaticity of the ring. libretexts.org The stability of the intermediate arenium ion is a key factor in determining the regioselectivity of the reaction. For ortho and para attack on an aniline, the positive charge in one of the resonance structures of the arenium ion can be delocalized onto the nitrogen atom, which provides significant stabilization. libretexts.org

Influence of Steric and Electronic Factors on Reaction Outcomes

Both steric and electronic factors play a significant role in the reactions of this compound. mdpi.comrsc.orgnih.gov

Electronic Factors:

The electron-donating nature of the two methyl groups increases the electron density of the phenyl ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted aniline. researchgate.net

The N-(2-morpholinoethyl) group is also electron-donating through resonance, further activating the ring. chemistrysteps.com

Steric Factors:

The methyl groups at the 3 and 5 positions can sterically hinder the approach of an electrophile to the adjacent ortho positions (C2 and C4). However, in many cases, the electronic activation outweighs this steric hindrance.

The bulky N-(2-morpholinoethyl) substituent can also influence the regioselectivity by sterically blocking the ortho positions, potentially favoring substitution at the less hindered para position. rsc.org The extent of this steric hindrance depends on the size of the attacking electrophile.

The interplay of these factors determines the final product distribution. For instance, in Friedel-Crafts reactions, the basicity of the amino group can lead to complex formation with the Lewis acid catalyst, deactivating the ring. chemistrysteps.comlibretexts.org

Role of Non-Covalent Interactions in Directing Chemical Transformations

Non-covalent interactions, particularly hydrogen bonding, can play a crucial role in the chemical transformations of this compound. nih.govmdpi.commdpi.com The morpholine moiety contains an oxygen atom that can act as a hydrogen bond acceptor, and the secondary amine in the linker can act as a hydrogen bond donor.

These interactions can influence the conformation of the molecule and its interactions with solvents, catalysts, and other reactants. For example, in a protic solvent, hydrogen bonding between the solvent and the morpholino oxygen or the amine can affect the nucleophilicity of the aniline nitrogen and the electron-donating ability of the entire substituent. physchemres.orgrsc.org In reactions involving metal catalysts, the morpholino group could potentially coordinate with the metal center, influencing the stereochemistry or regiochemistry of the reaction. While direct studies on this specific molecule are limited, the principles of how non-covalent interactions guide reactivity are well-established in organic chemistry. taylorfrancis.com

Summary of Factors Influencing Reactivity
FactorDescriptionEffect on this compound
Electronic EffectsInfluence of electron-donating/withdrawing groups on ring electron density.-N-(2-morpholinoethyl) and two -CH₃ groups strongly activate the ring towards electrophilic attack.
Steric EffectsSpatial hindrance affecting the approach of reagents.Bulky N-substituent and meta-methyl groups may influence regioselectivity, potentially favoring para-substitution.
Non-Covalent InteractionsInteractions such as hydrogen bonding that can influence conformation and reactivity.Morpholino group can participate in hydrogen bonding, affecting solubility and interactions with other species.

Computational and Theoretical Chemistry Studies of 3,5 Dimethyl N 2 Morpholinoethyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine molecular geometries, reaction energies, and a wide array of electronic properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. 3,5-Dimethyl-N-(2-morpholinoethyl)aniline possesses significant conformational flexibility due to several rotatable single bonds, particularly within the N-(2-morpholinoethyl) side chain and its connection to the aniline (B41778) nitrogen.

A thorough conformational analysis would involve rotating these key bonds to identify various local energy minima on the potential energy surface. These calculations are typically performed first in the gas phase to understand the intrinsic properties of the isolated molecule. Subsequently, the calculations are repeated in a simulated solution phase using implicit solvent models like the Polarization Continuum Model (PCM). This approach accounts for the bulk electrostatic effects of a solvent, which can influence which conformer is the most stable. For this compound, the polar morpholine (B109124) group and the aniline nitrogen would be expected to interact significantly with polar solvents, potentially altering the conformational preferences compared to the gas phase.

Table 1: Illustrative Example of Relative Energies for Hypothetical Conformers of this compound (Note: This data is hypothetical and for illustrative purposes only.)

ConformerDescriptionRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous Solution, kcal/mol)
Conf-1 (Global Minimum)Extended side-chain, anti-periplanar0.000.00
Conf-2Gauche arrangement of the ethyl linker0.850.60
Conf-3Folded structure with morpholine near the aniline ring2.101.55

Once the lowest energy geometry is identified, DFT is used to calculate its electronic properties. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylaniline ring, which is the most probable site for electrophilic attack and oxidation. The LUMO would likely be distributed more broadly across the aromatic system.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It maps electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions onto the molecule's surface. In this molecule, the most negative regions are anticipated around the nitrogen and oxygen atoms of the morpholine ring and the aniline nitrogen, indicating their role as sites for nucleophilic attack. Charge distribution analysis, using methods like Natural Population Analysis (NPA), assigns partial charges to each atom, quantifying the electronic landscape.

Table 2: Illustrative Example of Predicted Electronic Properties (Note: This data is hypothetical and for illustrative purposes only.)

PropertyPredicted Value / Description
HOMO Energy-5.50 eV
LUMO Energy-0.25 eV
HOMO-LUMO Gap (ΔE)5.25 eV
MEP Negative RegionLocalized on morpholine oxygen and aniline nitrogen atoms.
MEP Positive RegionLocalized on the hydrogen atoms of the aniline N-H (if present) and aromatic C-H groups.

DFT calculations can accurately predict spectroscopic parameters. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to confirm the molecule's structure and the validity of the computed geometry. researchgate.net Likewise, the calculation of vibrational frequencies can help in assigning the peaks observed in experimental Infrared (IR) and Raman spectra. A strong correlation between the predicted and experimental spectra provides confidence in the computational model.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior in Solution

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com An MD simulation would model the movement of every atom in this compound, typically surrounded by explicit solvent molecules (e.g., a box of water).

These simulations, which can span from nanoseconds to microseconds, reveal how the flexible morpholinoethyl side chain moves, folds, and interacts with the solvent. researchgate.net Analysis of the MD trajectory can identify the most populated conformational states, the timescale of transitions between them, and the formation of intramolecular or intermolecular hydrogen bonds. This provides a much richer understanding of the molecule's behavior in a realistic solution environment than static calculations alone.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on physicochemical properties relevant to chemical transformations, e.g., pKa, redox potentials)

QSPR studies aim to build mathematical models that correlate a molecule's structural features (descriptors) with its physicochemical properties. These descriptors are often derived from computational chemistry calculations.

For this compound, key properties for chemical transformations include its pKa and redox potential.

pKa: This value quantifies the basicity of the two nitrogen atoms—the tertiary aniline nitrogen and the tertiary morpholine nitrogen. DFT-calculated parameters, such as the charge on the nitrogen atoms or the energy change upon protonation, can be used as descriptors in QSPR models to predict pKa values with high accuracy. mdpi.comjournaleras.com

Redox Potentials: The aniline moiety is susceptible to oxidation. The one-electron oxidation potential is a critical parameter for understanding its stability and potential metabolic pathways. There is a well-established correlation between the DFT-calculated HOMO energy and the oxidation potential of substituted anilines. umn.eduacs.org A QSPR model could be developed to provide a reliable prediction of this property. mdpi.com

Derivatization and Chemical Modification Strategies of 3,5 Dimethyl N 2 Morpholinoethyl Aniline

Synthesis of Analogues with Modifications on the 3,5-Dimethylaniline (B87155) Aromatic Ring

A versatile approach for creating a variety of meta-substituted anilines is through three-component reactions. beilstein-journals.org For instance, a method involving the cyclo-condensation/aromatization of in-situ generated imines from acetone (B3395972) with 1,3-diketones can yield meta-substituted arylamines. beilstein-journals.org This strategy allows for the introduction of a wide range of substituents onto the aniline (B41778) core by varying the starting materials. beilstein-journals.org

Another powerful technique for modifying the aniline moiety is through metal-catalyzed cross-coupling reactions. The Hartwig-Buchwald amination reaction, for example, is highly effective for forming C-N bonds and can be used to synthesize novel N-substituted anilino derivatives. researchgate.net This reaction could be adapted to couple various aryl groups or other nitrogen-containing fragments to the aniline nitrogen, although it is more commonly used to form the aniline itself. Direct functionalization of the aniline ring, while challenging due to the directing effects of the amino group, can be achieved through electrophilic aromatic substitution or metal-catalyzed C-H activation, allowing for the introduction of halogens, nitro groups, or alkyl groups at the available ortho and para positions relative to the amine.

Modification StrategyKey Reaction TypePotential Modifications
Ring FormationThree-Component BenzannulationIntroduction of diverse aryl or alkyl groups at various ring positions.
C-N Bond FormationHartwig-Buchwald AminationSynthesis of N-aryl or N-alkyl aniline derivatives.
Ring FunctionalizationElectrophilic Aromatic SubstitutionHalogenation, nitration, or sulfonation at positions 2, 4, and 6.
C-H ActivationMetal-Catalyzed C-H FunctionalizationDirect introduction of functional groups like alkyl, aryl, or esters.

Functionalization of the Morpholine (B109124) Ring and its Alkyl Linker

The morpholine ring and the N-ethyl linker are key sites for modification, often influencing the compound's pharmacokinetic properties. nih.gov Morpholine is a favored scaffold in medicinal chemistry due to its ability to improve solubility and metabolic stability. researchgate.nete3s-conferences.org

Functionalization can involve modifications directly on the morpholine ring or alterations to the ethyl linker. For the morpholine ring, strategies can include the introduction of substituents at the carbon atoms. For example, analogues of 2-phenyl-3,5,5-trimethylmorpholine have been synthesized, demonstrating that alkyl groups can be incorporated into the morpholine structure. nih.gov Such modifications can be achieved by starting with substituted amino alcohols to construct the morpholine ring. The nitrogen atom of the morpholine is a tertiary amine and is less reactive towards simple alkylation, but it can be involved in reactions such as oxidation to form an N-oxide.

The ethyl linker can be modified by changing its length, introducing substituents, or altering its rigidity. For instance, replacing the ethyl linker with a propyl or butyl chain is a common strategy to assess the impact of distance between the aniline and morpholine moieties. Furthermore, introducing methyl or other small alkyl groups on the linker can create chiral centers and introduce conformational constraints.

Synthesis of Chemically Related Compounds and Novel Chemical Scaffolds

Beyond simple derivatization, 3,5-Dimethyl-N-(2-morpholinoethyl)aniline can serve as a foundational structure for the synthesis of entirely new chemical scaffolds. This involves more complex synthetic strategies aimed at generating significant structural diversity.

Design Principles for Generating Diverse Chemical Entities

The generation of diverse chemical entities from a parent compound relies on established design principles. One key principle is the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. rug.nl The Ugi and Passerini reactions are examples of MCRs that can be used to create libraries of compounds with high diversity. rug.nl By using a derivative of this compound as one of the components, a wide range of novel scaffolds can be accessed.

Another principle is scaffold hopping, where the core structure of the molecule is replaced by a different, often structurally distinct, scaffold that maintains a similar spatial arrangement of key functional groups. This approach can lead to compounds with novel properties. Structure-activity relationship (SAR) studies guide these modifications, where systematic changes to the molecule are made to understand the chemical features responsible for its properties. researchgate.net

Exploration of Isosteric and Bioisosteric Replacements from a Purely Chemical Perspective

Isosteric and bioisosteric replacements are a cornerstone of chemical modification, aiming to retain or improve a molecule's properties by substituting specific atoms or groups with alternatives that have similar steric or electronic characteristics. nih.govcresset-group.com The aniline moiety, in particular, is a common target for such replacements. nih.govresearchgate.net

From a purely chemical perspective, the 3,5-dimethylphenyl group can be replaced with other aromatic systems. For example, heterocycles like pyridine (B92270) or pyrimidine (B1678525) can be used as bioisosteres for the benzene (B151609) ring. researchgate.net These replacements alter the electronic distribution and hydrogen bonding capabilities of the molecule. researchgate.net

Non-aromatic, saturated carbocycles are also employed as "benzene isosteres" to increase the fraction of sp³-hybridized carbons (Fsp³), which can improve physicochemical properties. nih.gov Examples include bicyclo[1.1.1]pentane (BCP) and cubane, which can mimic the geometry of a para-substituted benzene ring. researchgate.net Applying this concept, the aniline group could potentially be replaced by an aminobicyclo[1.1.1]pentane or a related saturated amine structure to create novel, non-aromatic analogues. nih.gov

Original MoietyPotential Isosteric/Bioisosteric ReplacementRationale for Replacement
3,5-Dimethylaniline3,5-Dimethyl-aminocyclohexaneReplace aromatic ring with a saturated ring to increase Fsp³. nih.gov
Phenyl RingPyridine, PyrimidineIntroduce heteroatoms to modulate electronics and solubility. researchgate.net
Phenyl RingBicyclo[1.1.1]pentane (BCP)Use a rigid, saturated scaffold as a non-aromatic mimic. researchgate.net
AnilineBenzimidazole, PyrroleReplace the aniline with other nitrogen-containing heterocycles. cresset-group.com

Formation of Complex Polycyclic Systems Incorporating the N-(2-morpholinoethyl)aniline Moiety

The N-(2-morpholinoethyl)aniline framework can be used as a building block for constructing more complex, polycyclic systems. This can be achieved through intramolecular cyclization reactions or by incorporating the moiety into multi-ring structures via multi-step syntheses.

For instance, anilinoquinolines are a class of compounds that feature an aniline group attached to a quinoline (B57606) core. nih.gov Synthetic routes to these compounds could be designed where a derivative of the N-(2-morpholinoethyl)aniline acts as the aniline component in a coupling reaction with a functionalized quinoline precursor. Similarly, N-phenyl-2-(aniline) benzamide (B126) derivatives represent another class of complex molecules where two aniline-type structures are linked. nih.gov A synthetic strategy could involve using this compound as one of the key amine starting materials in an amide coupling reaction to build such a scaffold. These approaches transform the initial simple aniline derivative into a component of a larger, more rigid polycyclic system.

Role of 3,5 Dimethyl N 2 Morpholinoethyl Aniline in Organic Synthesis and Materials Chemistry

Utility as a Versatile Synthetic Intermediate in Multi-Step Organic Syntheses

Aromatic amines are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. uva.nlbeilstein-journals.org The structure of 3,5-Dimethyl-N-(2-morpholinoethyl)aniline, featuring a reactive secondary amine and an aromatic ring amenable to electrophilic substitution, positions it as a valuable intermediate in multi-step synthetic sequences.

The aniline (B41778) moiety can undergo a variety of chemical transformations. The amino group can be diazotized and subsequently replaced by a range of functional groups, a cornerstone of aromatic chemistry. google.com Furthermore, the aromatic ring itself can be functionalized through electrophilic substitution reactions such as halogenation, nitration, and sulfonation, with the directing effects of the amino and methyl groups influencing the position of substitution.

The morpholinoethyl side chain introduces additional synthetic handles. The tertiary amine of the morpholine (B109124) ring can act as a base or a nucleophile, and the entire side chain can influence the physical properties of the molecule, such as solubility and crystallinity. The presence of this bulky and flexible group can also be exploited to introduce steric hindrance or specific conformational preferences in target molecules. While specific multi-step syntheses employing this compound are not extensively documented in readily available literature, its structural analogy to other N-alkylanilines suggests its potential utility in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. uva.nl

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product(s)
Diazotization and Sandmeyer Reaction1. NaNO₂, HCl, 0-5 °C2. CuX (X = Cl, Br, CN)Aryl halides, nitriles
Electrophilic Aromatic Substitutione.g., Br₂/FeBr₃ (Bromination)Bromo-substituted aniline derivatives
N-Alkylation/N-ArylationAlkyl or aryl halidesQuaternary ammonium (B1175870) salts or tri-substituted anilines
AcylationAcyl chlorides, anhydridesAmide derivatives

Application in Ligand Design for Organometallic Catalysis (focused on catalytic mechanism, not biological outcomes)

The design of ligands is crucial for modulating the reactivity and selectivity of metal catalysts. semanticscholar.org The molecular architecture of this compound makes it an interesting candidate for a bidentate or potentially tridentate ligand in organometallic chemistry. The nitrogen atom of the aniline and the nitrogen atom of the morpholine ring can coordinate to a metal center, forming a stable chelate ring. The oxygen atom of the morpholine ring could also potentially participate in coordination, leading to tridentate binding.

The steric and electronic properties of the ligand, influenced by the two methyl groups on the aniline ring and the morpholine moiety, would play a significant role in the catalytic cycle. The methyl groups provide steric bulk, which can influence the coordination geometry around the metal center and the selectivity of the catalytic reaction. The electronic properties of the aniline ring, modified by the N-(2-morpholinoethyl) substituent, would affect the electron density at the metal center, thereby influencing its catalytic activity.

While specific catalytic applications of this compound as a ligand are not widely reported, its structural motifs are found in ligands used for various catalytic transformations, such as cross-coupling reactions and polymerization. semanticscholar.org The catalytic mechanism would likely involve the coordination of the ligand to a metal precursor, followed by the activation of substrates and subsequent product formation within the coordination sphere of the metal complex.

Exploration in Advanced Materials Synthesis (e.g., conductive polymers, sensors, optical materials where the compound itself is a functional component)

Aniline and its derivatives are well-known precursors for the synthesis of conductive polymers, most notably polyaniline. researchgate.netnih.gov The polymerization of aniline derivatives typically involves oxidative coupling to form a conjugated polymer backbone. The substituents on the aniline ring can significantly influence the properties of the resulting polymer, such as its conductivity, solubility, and processability. ias.ac.in

The presence of the 3,5-dimethyl and N-(2-morpholinoethyl) groups in this compound would be expected to impact the polymerization process and the final properties of the polymer. The methyl groups might increase the solubility of the polymer in organic solvents, a common challenge with unsubstituted polyaniline. The morpholinoethyl side chain could introduce flexibility and potentially act as a self-doping agent, influencing the polymer's conductivity.

Polymers derived from this monomer could find applications in various advanced materials. For instance, their conductive nature could be exploited in the fabrication of sensors, electromagnetic shielding materials, and antistatic coatings. The morpholine moiety, with its potential for protonation and coordination, could make the polymer sensitive to changes in pH or the presence of metal ions, forming the basis for chemical sensors. Furthermore, the incorporation of this functionalized aniline into copolymers could lead to materials with tailored optical and electronic properties for applications in organic electronics. bue.edu.eg

Precursor for Dyes or Pigments (as indicated for 3,5-dimethylaniline (B87155) and its derivatives)

Aniline derivatives are historically and currently significant as precursors in the synthesis of a vast array of dyes and pigments. wikipedia.org The parent compound, 3,5-dimethylaniline, is a known intermediate in the production of pigments, such as Pigment Red 149. google.comnih.govwikipedia.org This suggests that this compound could also serve as a valuable precursor for the synthesis of novel colorants.

The most common method for producing dyes from aromatic amines is through diazotization followed by coupling with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative, to form an azo dye. nih.govresearchgate.netresearchgate.net The color of the resulting azo dye is determined by the electronic properties of both the diazonium salt precursor and the coupling component. The substituents on the this compound molecule would influence the color of the resulting dye. The electron-donating methyl groups and the N-(2-morpholinoethyl) group would likely have a bathochromic effect, shifting the absorption maximum to longer wavelengths and resulting in deeper colors.

The morpholine group could also enhance the solubility of the dye in certain solvents and potentially improve its fastness properties on various substrates. Dyes derived from this compound could find applications in textiles, inks, and coatings.

Future Research Directions and Unexplored Chemical Avenues for 3,5 Dimethyl N 2 Morpholinoethyl Aniline

Development of Novel and More Efficient Synthetic Routes

The traditional synthesis of 3,5-Dimethyl-N-(2-morpholinoethyl)aniline likely involves the N-alkylation of 3,5-dimethylaniline (B87155) with a 2-morpholinoethyl halide. While functional, this approach may suffer from drawbacks common to classical alkylations, such as the use of hazardous solvents, potential for over-alkylation, and the generation of stoichiometric salt waste. Future research should focus on developing more sustainable and efficient synthetic protocols.

Key areas for investigation include:

Catalytic Borrowing Hydrogen Reactions: This strategy would involve the coupling of 3,5-dimethylaniline with 2-morpholinoethanol. The alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes a condensation reaction with the aniline (B41778), followed by reduction of the resulting iminium intermediate. This approach generates water as the only byproduct, significantly improving atom economy.

Reductive Amination: A one-pot reaction between 3,5-dimethylaniline and morpholinoacetaldehyde (or a precursor) using green reducing agents could offer a more direct and efficient route.

Flow Chemistry: Continuous flow synthesis could provide enhanced control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to batch processes.

Green Solvents and Catalysts: Exploration of benign solvents like ionic liquids or deep eutectic solvents, coupled with recoverable heterogeneous catalysts, could drastically reduce the environmental impact of the synthesis.

Table 1: Comparison of Synthetic Routes for this compound
Synthetic StrategyPotential AdvantagesKey Research Challenges
Traditional N-AlkylationEstablished methodologyStoichiometric waste, harsh conditions, potential side reactions
Catalytic Borrowing HydrogenHigh atom economy (water byproduct), use of safer alcoholsCatalyst development, optimization of reaction conditions
One-Pot Reductive AminationReduced number of steps, process intensificationSubstrate stability, selectivity of reducing agent
Continuous Flow SynthesisEnhanced safety, scalability, and process controlReactor design, optimization of flow parameters

Deeper Mechanistic Understanding of its Complex Chemical Transformations

The reactivity of this compound is predicated on its aniline and tertiary amine functionalities. A thorough mechanistic understanding of its transformations is crucial for controlling reaction outcomes and designing new applications.

Future mechanistic studies should target:

Photoredox Catalysis: The N,N-dialkyl aniline moiety is an excellent electron donor. Research into its behavior in visible-light-driven reactions is a promising avenue. nih.gov Mechanistic studies could involve transient absorption spectroscopy, cyclic voltammetry, and quantum yield measurements to elucidate the kinetics and pathways of electron transfer and the formation of radical intermediates. nih.gov

Electrophilic Aromatic Substitution: The activating nature of the amino group, tempered by its steric bulk, directs electrophiles to the ortho- and para-positions of the aniline ring. Detailed kinetic studies and Hammett analysis could quantify the directing effects and reactivity compared to simpler anilines.

Oxidative Reactions: The tertiary amine and the electron-rich aromatic ring are susceptible to oxidation. Investigating the reaction mechanisms with various oxidants could reveal pathways to novel functionalized molecules or degradation products. This includes identifying transient intermediates and understanding the factors that control selectivity between N-oxidation and ring oxidation.

Table 2: Proposed Mechanistic Studies
Transformation TypeKey Mechanistic QuestionsSuggested Investigative Techniques
Photocatalytic C-N Bond FormationWhat is the nature of the excited state? What is the rate of single electron transfer?Time-resolved spectroscopy, cyclic voltammetry, Stern-Volmer analysis
Nitration/Halogenation of the Aromatic RingWhat are the regioselectivity and the relative rates of reaction?Kinetic monitoring (e.g., by HPLC/GC), competitive reaction experiments, isotopic labeling
Oxidative C-H AminationDoes the reaction proceed via a radical cation or other intermediates?Electron Paramagnetic Resonance (EPR) spectroscopy, trapping of intermediates

Advanced Computational Modeling for Predicting Novel Reactivity and Interactions

Computational chemistry offers a powerful toolset for predicting the behavior of this compound, guiding experimental work and accelerating discovery.

Future computational efforts should include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's electronic structure, including HOMO/LUMO energy levels, to predict its redox potential and reactivity in photoredox cycles. It can also be used to map out reaction energy profiles for potential synthetic routes and transformations, identifying transition states and predicting kinetic and thermodynamic products.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents, catalysts, or other reactants. This can help in understanding the steric factors that influence reactivity and in designing shape-selective catalytic systems.

Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra can aid in the characterization of the molecule and its reaction products, providing a valuable link between theoretical models and experimental observation.

Table 3: Application of Computational Modeling
Computational MethodTargeted Chemical InsightPotential Impact on Research
Density Functional Theory (DFT)Reaction pathways, transition state energies, electronic properties (redox potentials)Rational design of catalysts and reaction conditions; prediction of regioselectivity
Molecular Dynamics (MD)Conformational preferences, solvent effects, non-covalent interactionsUnderstanding steric hindrance, optimizing solvent systems for reactions
Quantum Theory of Atoms in Molecules (QTAIM)Nature of chemical bonds and intermolecular interactionsAnalysis of weak interactions in potential host-guest or self-assembled systems

Expansion into Underexplored Chemical Transformations and Synthetic Applications

Beyond established aniline chemistry, future research should aim to leverage the unique structure of this compound in novel chemical transformations.

Promising unexplored avenues include:

C-H Activation: The methyl groups on the aniline ring and the methylene (B1212753) groups adjacent to the nitrogen atoms are potential sites for selective C-H functionalization using transition metal catalysis. This could open pathways to a wide array of new derivatives without the need for pre-functionalized starting materials.

Ring-Opening and Ring-Expansion Chemistry: The morpholine (B109124) ring, while generally stable, can undergo cleavage or rearrangement under specific conditions (e.g., with strong nucleophiles or Lewis acids). Exploring such reactions could lead to the synthesis of novel acyclic amino alcohols or larger heterocyclic systems.

Synthesis of Macrocycles and Polymers: The molecule possesses two distinct nitrogen atoms, making it a potentially valuable monomer or building block for the synthesis of polyamides, polyamines, or macrocyclic structures with unique host-guest properties.

Formation of Electron Donor-Acceptor (EDA) Complexes: The electron-rich nature of the aniline ring makes it a prime candidate for forming EDA complexes with electron-deficient molecules. nih.gov The photoexcitation of such complexes could enable novel catalyst-free annulation or cycloaddition reactions. nih.gov

Table 4: Potential Unexplored Synthetic Applications
Reaction ClassHypothetical Reagents/ConditionsPotential Novel Products
Directed C-H ArylationPd(OAc)₂, Aryl Halide, LigandBiaryl derivatives functionalized at the methyl group position
Morpholine Ring-OpeningStrong Lewis Acid (e.g., BBr₃)N-(2-(2-bromoethoxy)ethyl)-3,5-dimethylaniline
Visible-Light Mediated AnnulationElectron-deficient alkene, visible lightNovel fused heterocyclic systems like tetrahydroquinolines nih.gov
PolymerizationDiacyl chlorides or other bifunctional linkersFunctional polyamides or other advanced polymers

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 3,5-Dimethyl-N-(2-morpholinoethyl)aniline, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via reductive amination between 3,5-dimethylaniline and 2-morpholinoethyl ketone derivatives, using sodium cyanoborohydride or similar reducing agents. Purification typically involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures. Purity validation requires a combination of HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy to confirm the absence of unreacted starting materials or byproducts .

Q. How can researchers determine the physicochemical properties of this compound, such as solubility and partition coefficient (logP)?

  • Methodological Answer :

  • Solubility : Perform equilibrium solubility studies in buffered aqueous solutions (pH 1–12) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis.
  • logP : Use shake-flask partitioning between octanol and water, quantified via HPLC. Computational tools like ACD/LogP or Molinspiration can supplement experimental data .

Q. What analytical techniques are critical for characterizing structural integrity and isomer differentiation?

  • Methodological Answer :

  • Supercritical Fluid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (SFC-ESI-MS/MS) : Effective for separating dimethylaniline isomers and detecting trace impurities .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR (e.g., in CDCl3) resolves substitution patterns on the aromatic ring and morpholinoethyl side chain .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be elucidated for N-alkylation steps involving morpholinoethyl groups?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate constants under varying temperatures and catalyst concentrations.
  • Isotopic Labeling : Use deuterated reagents (e.g., D2O in reductive amination) to trace hydrogen transfer mechanisms .

Q. What strategies are recommended for resolving contradictions in reported solubility or stability data?

  • Methodological Answer : Cross-validate findings using orthogonal methods:

  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions.
  • Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions or degradation events under thermal stress .

Q. How can X-ray crystallography and computational modeling be applied to study polymorphism or ligand-receptor interactions?

  • Methodological Answer :

  • Crystallization : Use vapor diffusion (e.g., sitting-drop method) with solvents like ethyl acetate/hexane.
  • Structure Refinement : Employ SHELX programs (SHELXL for refinement, SHELXD for phasing) to resolve crystal structures. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model electronic interactions with biological targets .

Q. What in vitro assays are suitable for investigating the compound’s toxicological mechanisms, such as ROS generation?

  • Methodological Answer :

  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HepG2) exposed to the compound. Validate with flow cytometry or confocal microscopy.
  • Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylated derivatives) .

Q. How can environmental persistence and degradation pathways be evaluated in soil or aqueous systems?

  • Methodological Answer :

  • Soil Column Studies : Simulate vertical migration using 14C-labeled compound and monitor via scintillation counting.
  • Microbial Degradation : Isolate aniline-degrading bacteria (e.g., Pseudomonas spp.) and assess catabolic gene expression (e.g., aniline dioxygenase) via qPCR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.